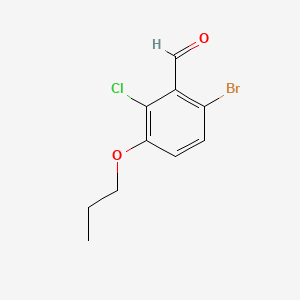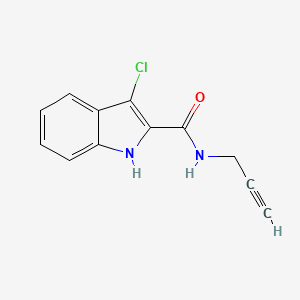
3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole-2-carboxylic acid.
Chlorination: The indole-2-carboxylic acid is chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position of the indole ring.
Amidation: The chlorinated intermediate is then reacted with propargylamine (prop-2-yn-1-amine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The prop-2-yn-1-yl group can be oxidized to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the alkyne group to alkenes or alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of new indole derivatives with different substituents at the 3-position.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for developing new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: Used in studying the biological activity of indole derivatives and their interactions with various biological targets.
Chemical Biology: Employed in the design of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials or as intermediates in the production of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, leading to inhibition or activation of their function. The indole ring structure allows for interactions with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-N-(prop-2-yn-1-yl)aniline: Similar structure but lacks the indole ring, which may result in different biological activities.
3-Chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine:
Uniqueness
3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide is unique due to its combination of a chlorine atom, a prop-2-yn-1-yl group, and an indole ring. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H9ClN2O |
|---|---|
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
3-chloro-N-prop-2-ynyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O/c1-2-7-14-12(16)11-10(13)8-5-3-4-6-9(8)15-11/h1,3-6,15H,7H2,(H,14,16) |
Clave InChI |
UFPRRIFLDLJGJP-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)C1=C(C2=CC=CC=C2N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


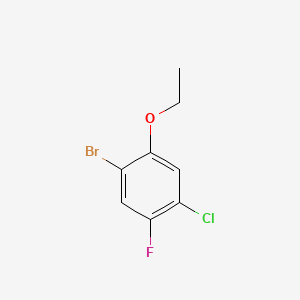





![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)


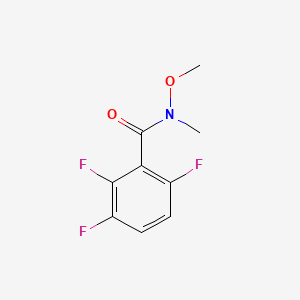
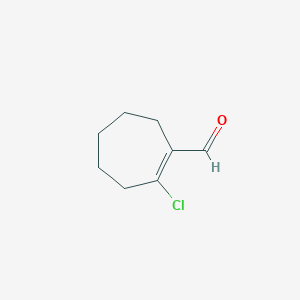

![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)
